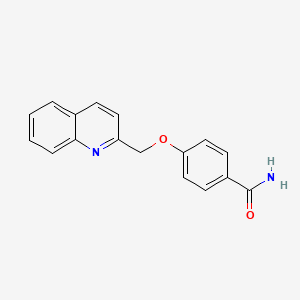

4-(Quinolin-2-ylmethoxy)benzamide

Description

4-(Quinolin-2-ylmethoxy)benzamide is a synthetic benzamide derivative featuring a quinoline moiety linked via a methoxy group at the para position of the benzamide core. Quinoline, a heterocyclic aromatic compound, is widely explored in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

4-(quinolin-2-ylmethoxy)benzamide |

InChI |

InChI=1S/C17H14N2O2/c18-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)19-14/h1-10H,11H2,(H2,18,20) |

InChI Key |

UKZMKAOTQFKIAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline Moieties

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Structure: Substituted quinoline with 4-chlorophenyl and 4-methoxyphenyl groups at positions 2 and 3, respectively.

- Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF with K₂CO₃ as base, yielding a solid product (m.p. 223–225°C) .

- The chloro substituent in 4k may enhance lipophilicity but decrease electron density relative to the methoxy group in the target compound.

4-[(Quinolin-4-yl)amino]benzamide Derivatives

- Structure: Benzamide linked to quinoline via an amino group at position 4.

- Activity : Demonstrated anti-influenza virus activity, likely due to interactions with viral neuraminidase .

- Comparison: The amino linkage in these derivatives allows stronger hydrogen bonding compared to the methoxy bridge in 4-(Quinolin-2-ylmethoxy)benzamide, which may affect target affinity and pharmacokinetics.

Benzamide Derivatives with Heterocyclic Modifications

(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides

- Structure: Benzamide fused to a thiadiazole-quinoxaline hybrid.

- Synthesis: Condensation of 3-hydroxyquinoxaline-2-carbohydrazide with isothiocyanates, followed by cyclization .

- The thiadiazole ring introduces additional sulfur-based interactions.

N-{4-[4-(Benzoylamino)phenoxy]phenyl}benzamide

- Structure: Bis-benzamide with phenoxy and benzoylamino linkages.

- Properties: Molecular weight 408.45; structural complexity may limit bioavailability compared to simpler quinoline-benzamide hybrids .

Notes and Limitations

- Direct comparative data on 4-(Quinolin-2-ylmethoxy)benzamide are absent in the provided evidence; conclusions are extrapolated from structural analogs.

- Contradictions in substituent effects (e.g., electron-donating vs. withdrawing groups) necessitate further experimental validation.

- Biological activity predictions remain speculative without targeted assays.

Preparation Methods

Synthesis of Quinolin-2-ylmethanol

The quinoline-2-methanol intermediate is critical for constructing the methoxy bridge. Two primary strategies are employed:

Reduction of Quinoline-2-carboxylic Acid:

Quinoline-2-carboxylic acid undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, yielding quinolin-2-ylmethanol with an average isolated yield of 72–78%. Alternative reductants like sodium borohydride (NaBH₄) are less effective due to steric hindrance from the quinoline ring.

Friedländer Synthesis for Quinoline Scaffold:

A modified Friedländer reaction condenses 2-aminobenzaldehyde with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours. The resulting quinoline-2-carboxylate is hydrolyzed to the carboxylic acid and reduced as above. This method achieves a 65% overall yield but requires stringent temperature control to avoid decarboxylation.

Synthesis of 4-Hydroxybenzamide

4-Hydroxybenzamide serves as the benzamide precursor. The following steps are standard:

Acid Chloride Formation:

4-Hydroxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux for 3 hours, producing 4-hydroxybenzoyl chloride. Excess SOCl₂ is removed via distillation, and the residue is dissolved in dry dichloromethane (DCM).

Amidation with Ammonia:

The acid chloride is treated with concentrated ammonium hydroxide at 0–5°C, yielding 4-hydroxybenzamide. This exothermic reaction achieves 85–90% purity, necessitating recrystallization from ethanol/water (1:1).

Etherification Strategies

The methoxy bridge is formed via nucleophilic substitution or Mitsunobu coupling:

Williamson Ether Synthesis:

4-Hydroxybenzamide is deprotonated with sodium hydride (NaH) in dry dimethylformamide (DMF) at 0°C. Quinolin-2-ylmethyl bromide, prepared by treating quinolin-2-ylmethanol with phosphorus tribromide (PBr₃), is added dropwise. After 12–18 hours at room temperature, the product is isolated via flash chromatography (ethyl acetate/hexanes, 1:4), yielding 58–63%.

Mitsunobu Reaction:

A mixture of 4-hydroxybenzamide, quinolin-2-ylmethanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF reacts at 25°C for 24 hours. This method avoids alkyl halide intermediates, achieving 70–75% yield but requiring costly reagents.

Comparative Analysis of Preparation Methods

Yield and Efficiency

| Method | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Williamson Synthesis | NaH, Quinolin-2-ylmethyl Br | DMF | 0°C → 25°C | 12–18 | 58–63 |

| Mitsunobu Reaction | DEAD, PPh₃ | THF | 25°C | 24 | 70–75 |

The Mitsunobu reaction offers superior yields but is less scalable due to reagent costs. The Williamson method remains industrially preferred for its cost-effectiveness.

Solvent and Base Optimization

Solvent Screening:

DMF outperforms tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) in the Williamson synthesis due to superior solvation of NaH. Polar aprotic solvents stabilize the alkoxide intermediate, accelerating nucleophilic attack.

Base Selection:

NaH (95% dispersion in oil) provides stronger deprotonation than potassium carbonate (K₂CO₃), minimizing side reactions like esterification.

Industrial-Scale Production Considerations

Q & A

Q. How can researchers optimize the synthesis of 4-(Quinolin-2-ylmethoxy)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., EDCI or DCC) for amide bond formation and controlling reaction temperature (typically 0–25°C) to minimize side reactions. For example, intermediates like quinoline-2-ylmethanol can be reacted with 4-hydroxybenzamide derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to achieve regioselective etherification . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhances purity. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity.

Q. What analytical techniques are critical for characterizing 4-(Quinolin-2-ylmethoxy)benzamide and its intermediates?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., quinoline C-H coupling patterns and benzamide carbonyl signals at ~168 ppm).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 320.1295 for CHNO).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state derivatives .

- HPLC-PDA : Detects impurities (<0.5% threshold) using reverse-phase methods .

Advanced Research Questions

Q. How do reaction conditions (e.g., acidic vs. basic) influence the mechanistic pathways in copper(II)-mediated C-H oxidation of 4-(Quinolin-2-ylmethoxy)benzamide derivatives?

- Methodological Answer : Under basic conditions , Cu(II) facilitates organometallic C-H activation via a quinoline-directed pathway, leading to methoxylation or chlorination at the benzamide group. This is supported by kinetic isotope effects () and DFT calculations showing a lower energy barrier for concerted metalation-deprotonation (CMD) . Under acidic conditions , a single-electron transfer (SET) mechanism dominates, resulting in nondirected chlorination of the quinoline ring. Cyclic voltammetry (CV) and EPR studies confirm Cu(II)/Cu(III) redox cycling and radical intermediates . Table 1 : Divergent Product Profiles Under Different Conditions

| Condition | Major Product | Mechanism |

|---|---|---|

| Basic (pH > 10) | C8-methoxylated benzamide | Organometallic CMD |

| Acidic (pH < 4) | C6-chlorinated quinoline | SET/Radical |

Q. What strategies resolve contradictions in biological activity data for 4-(Quinolin-2-ylmethoxy)benzamide derivatives targeting PARP-1 or SMO receptors?

- Methodological Answer :

- PARP-1 Inhibition : Discrepancies in IC values (e.g., 0.5–5 µM) arise from assay conditions (NAD concentration, enzyme source). Standardize using recombinant human PARP-1 and a chemiluminescent NAD depletion assay .

- SMO Antagonism : Variability in Hedgehog pathway inhibition (EC 10–100 nM) is addressed via mutagenesis studies (e.g., D384A SMO mutant resistance) and competitive binding assays with H-cyclopamine .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to correlate binding poses (e.g., quinoline π-stacking with SMO F484) with activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of 4-(Quinolin-2-ylmethoxy)benzamide derivatives with enhanced kinase selectivity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para-position to improve AKT/PI3K binding (ΔΔG = -2.3 kcal/mol via MM-GBSA calculations) .

- Linker Optimization : Replace the methoxy spacer with a sulfonamide group to reduce off-target CHK1 inhibition (selectivity ratio >100-fold) .

- Pharmacophore Modeling : Define essential features (e.g., quinoline N1 as hydrogen bond acceptor) using Discovery Studio or MOE .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity for 4-(Quinolin-2-ylmethoxy)benzamide derivatives while others show negligible effects?

- Methodological Answer : Discrepancies stem from:

- Cell Line Variability : Sensitivity in MDA-MB-231 (triple-negative breast cancer) vs. resistance in MCF-7 (ER) due to differential expression of target kinases (e.g., PARP-1 vs. EGFR).

- Metabolic Stability : Poor microsomal stability (t < 15 min in rat liver microsomes) reduces efficacy in vivo. Address via deuteration of the quinoline ring (t increased to 45 min) .

- Off-Target Effects : Screen against a 468-kinase panel (e.g., Eurofins KinaseProfiler) to identify confounding targets (e.g., JAK2 inhibition at 1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.